2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15026150
InChI: InChI=1S/C24H21N3O5/c1-30-17-9-7-16(8-10-17)23-25-21-6-4-3-5-20(21)24(29)27(23)26-22(28)15-32-19-13-11-18(31-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,28)
SMILES:
Molecular Formula: C24H21N3O5
Molecular Weight: 431.4 g/mol

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

CAS No.:

Cat. No.: VC15026150

Molecular Formula: C24H21N3O5

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide -

Specification

Molecular Formula C24H21N3O5
Molecular Weight 431.4 g/mol
IUPAC Name 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]acetamide
Standard InChI InChI=1S/C24H21N3O5/c1-30-17-9-7-16(8-10-17)23-25-21-6-4-3-5-20(21)24(29)27(23)26-22(28)15-32-19-13-11-18(31-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,28)
Standard InChI Key DZQMAGNTXHFFGV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinazolin-4-one core substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with an acetamide moiety bearing a 4-methoxyphenoxy side chain (Fig. 1) . The methoxy groups (OCH3\text{OCH}_{3}) at the para positions of both aromatic rings contribute to its electronic profile, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number497246-93-2
Molecular FormulaC24H21N3O5\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}_{5}
Molar Mass431.44 g/mol
IUPAC Name2-(4-Methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized via a multi-step sequence involving:

  • Chalcone Formation: Condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions to yield (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one .

  • Nucleophilic Substitution: Reaction of the chalcone intermediate with NN-(4-methoxyphenyl)-2-chloroacetamide in acetone using potassium carbonate as a base .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsProductYield
1KOH/EtOH, RT, 3 hChalcone intermediate77%
2K₂CO₃/acetone, reflux, 6 hTarget acetamide derivative61%

Spectroscopic Characterization

Key spectral data for related compounds include:

  • IR: Absorption bands at 1680 cm⁻¹ (amide C=O) and 1242 cm⁻¹ (C–O–C ether) .

  • ¹H NMR: A singlet at δ 4.77 ppm (CH₂ of acetamide), aromatic protons between δ 6.8–7.8 ppm, and methoxy signals at δ 3.8 ppm .

  • ¹³C NMR: Carbonyl carbons at δ 165–170 ppm and quaternary aromatic carbons at δ 115–160 ppm .

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound’s solubility is influenced by its polar acetamide and ether groups, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water . Stability under ambient conditions is presumed high due to the absence of labile functional groups, though hydrolytic degradation of the amide bond may occur under strongly acidic or basic conditions.

Computational Descriptors

While experimental data on logP or pKa is unavailable, analogous quinazolinones exhibit logP values ~3.5, indicating moderate lipophilicity suitable for membrane permeability .

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